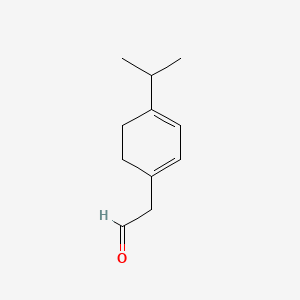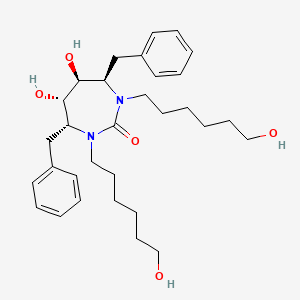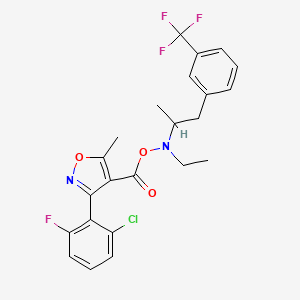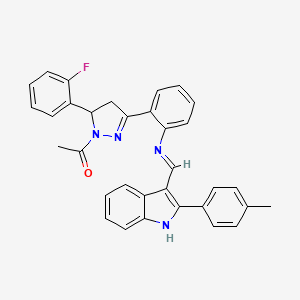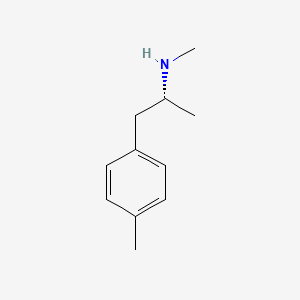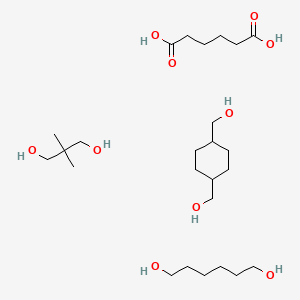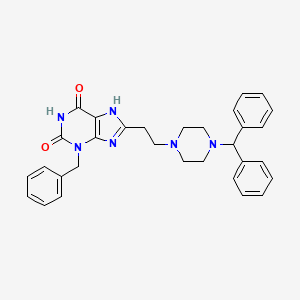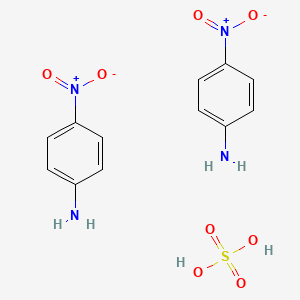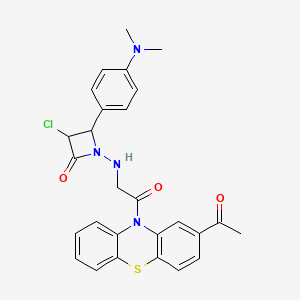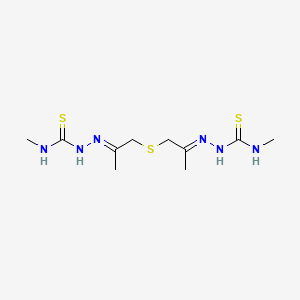
6-Thia-2,3,9,10,12-pentaazatrideca-3,8-dienethioamide, 11-thioxo-N,4,8-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is primarily used in research and development settings, particularly in the pharmaceutical industry, to study the properties and effects of related compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of B 2844 involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic route can vary depending on the desired purity and yield. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods: Industrial production of B 2844 is usually carried out in specialized facilities equipped with advanced chemical reactors and purification systems. The process involves scaling up the laboratory synthesis methods while ensuring compliance with safety and environmental regulations. Techniques such as crystallization, distillation, and chromatography are often employed to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions: B 2844 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, including solvent choice and temperature control.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and other derivatives.
Aplicaciones Científicas De Investigación
B 2844 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of related compounds.
Biology: Employed in biochemical assays to investigate the interactions and effects of similar compounds on biological systems.
Medicine: Utilized in pharmaceutical research to develop and test new drugs, particularly those related to cardiovascular and neurological conditions.
Industry: Applied in the development of new materials and chemical processes, including the synthesis of advanced polymers and catalysts.
Mecanismo De Acción
The mechanism of action of B 2844 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific context and application, but it often involves binding to active sites or altering the conformation of target molecules.
Comparación Con Compuestos Similares
Similar Compounds:
Benidipine: A calcium channel blocker used to treat hypertension and angina.
Nifedipine: Another calcium channel blocker with similar therapeutic effects.
Amlodipine: A widely used calcium channel blocker for cardiovascular conditions.
Uniqueness: B 2844 is unique in its specific structure and properties, which make it valuable for research purposes. Its distinct molecular configuration allows for detailed studies of related compounds and their effects, providing insights into the development of new therapeutic agents and materials.
Propiedades
Número CAS |
55851-61-1 |
|---|---|
Fórmula molecular |
C10H20N6S3 |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
1-methyl-3-[(E)-1-[(2E)-2-(methylcarbamothioylhydrazinylidene)propyl]sulfanylpropan-2-ylideneamino]thiourea |
InChI |
InChI=1S/C10H20N6S3/c1-7(13-15-9(17)11-3)5-19-6-8(2)14-16-10(18)12-4/h5-6H2,1-4H3,(H2,11,15,17)(H2,12,16,18)/b13-7+,14-8+ |
Clave InChI |
YMLCXAXRUNYZIT-FNCQTZNRSA-N |
SMILES isomérico |
C/C(=N\NC(=S)NC)/CSC/C(=N/NC(=S)NC)/C |
SMILES canónico |
CC(=NNC(=S)NC)CSCC(=NNC(=S)NC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


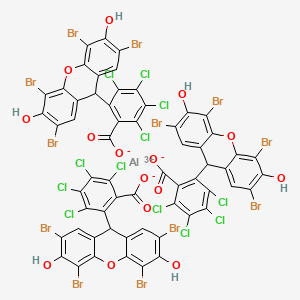
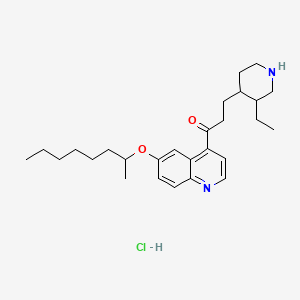
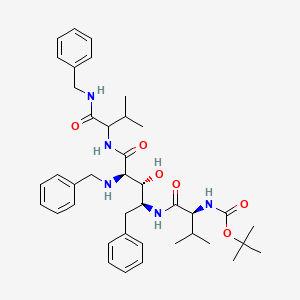

![7-(2-aminophenyl)-7,18,25-triazanonacyclo[14.13.2.22,5.03,12.04,9.013,30.017,25.019,24.027,31]tritriaconta-1(29),2(33),3(12),4(9),5(32),10,13(30),14,16(31),17,19,21,23,27-tetradecaene-6,8,26-trione](/img/structure/B15184056.png)
